molecular formula C9H8N2O B1591087 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 928118-07-4

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No. B1591087
M. Wt: 160.17 g/mol
InChI Key: CLEDRPFTOHBJSE-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound with the molecular weight of 174.16 . Its IUPAC name is 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been achieved through a mechanochemical “parallel synthesis” via a one-pot three-component reaction . This method uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .


Chemical Reactions Analysis

The compound has been used as a 5-HT6 receptor antagonist . The relationship of structure and lipophilicity to hERG inhibition of this series of compounds has been discussed .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 174.16 .

Scientific Research Applications

Anticancer Research

  • Methods : Synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines followed by screening against breast cancer cell lines MCF 7 and MDA-MB-231 using Doxorubicin as a standard reference .
  • Results : Compound 4e showed superior activity with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM respectively, compared to Doxorubicin .

Mechanochemistry

  • Methods : A one-pot three-component reaction in a new milling system that allows processing up to 12 samples simultaneously .
  • Results : Enabled the formation of fungicides and building blocks for polymer preparation with higher throughput compared to standard milling devices .

Antimicrobial and Antifungal Applications

  • Methods : Synthesis of various derivatives and subsequent testing for bioactivity against relevant microbial strains .
  • Results : Discovery of compounds with significant antimicrobial and antifungal properties .

Anti-HIV Research

  • Methods : Chemical modification to enhance interaction with HIV-related proteins and subsequent in vitro testing .
  • Results : Some derivatives demonstrated promising activity against HIV .

Anti-Inflammatory Research

  • Methods : Assessed through chemical synthesis and biological evaluation in inflammation models .
  • Results : Identified as a potential candidate for the development of anti-inflammatory drugs .

Anticonvulsant Research

  • Methods : Synthesis of analogues and testing in seizure models .
  • Results : Some derivatives showed effectiveness in reducing seizure activity .

Synthesis of Chiral Vinyl-Substituted Heterocycles

  • Methods : A palladium-catalyzed tandem allylic substitution process is employed, utilizing the chiral bisphosphorus ligand WingPhos .
  • Results : The method yields a series of chiral vinyl-substituted heterocycles, including tetrahydroquinoxalines, piperazines, dihydro-2H-benzo[b][1,4]-oxazines, and morpholines, with excellent enantioselectivity and yields .

High Throughput Mechanochemistry

  • Methods : A new milling system allows for the processing of up to 12 samples simultaneously, facilitating the one-pot three-component reaction .
  • Results : This approach significantly increases the throughput for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .

Aza-Piancatelli Rearrangement

  • Methods : Furan-2-yl (phenyl)methanol derivatives undergo the rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 .
  • Results : The reaction affords the corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields .

Safety And Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P280 and P305+P351+P338 .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDRPFTOHBJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585705
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

CAS RN

928118-07-4
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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